Unii-M8R6eta52F

Description

"Unii-M8R6eta52F" is a unique ingredient identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). The GSRS provides rigorous, standardized descriptions of substances relevant to medicine and translational research, ensuring regulatory compliance and scientific accuracy .

UNIIs serve as non-proprietary identifiers, enabling unambiguous tracking of substances across regulatory documents, research publications, and safety databases. For example, the GSRS database (accessible at https://gsrs.ncats.nih.gov/ ) contains over 100,000 manually curated entries, each with detailed descriptors such as molecular structure, toxicity profiles, and regulatory status .

Properties

CAS No. |

1363358-86-4 |

|---|---|

Molecular Formula |

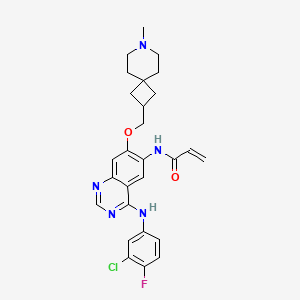

C27H29ClFN5O2 |

Molecular Weight |

510.0 g/mol |

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[(7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy]quinazolin-6-yl]prop-2-enamide |

InChI |

InChI=1S/C27H29ClFN5O2/c1-3-25(35)33-23-11-19-22(30-16-31-26(19)32-18-4-5-21(29)20(28)10-18)12-24(23)36-15-17-13-27(14-17)6-8-34(2)9-7-27/h3-5,10-12,16-17H,1,6-9,13-15H2,2H3,(H,33,35)(H,30,31,32) |

InChI Key |

KJBZQIKLKWQVLL-UHFFFAOYSA-N |

SMILES |

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C |

Canonical SMILES |

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pirotinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the cyano group, and subsequent functionalization to achieve the final product. The reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of pirotinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Pirotinib undergoes various chemical reactions, including:

Oxidation: Pirotinib can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups on pirotinib.

Substitution: Pirotinib can undergo substitution reactions, particularly at the quinoline core, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pirotinib can lead to the formation of quinoline oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

Pirotinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of quinoline derivatives.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a tool for studying HER2-related mechanisms.

Mechanism of Action

Pirotinib exerts its effects by binding covalently to the ATP-binding site of the intracellular kinase domain of HER receptors. This inhibits the autophosphorylation of the homodimers and heterodimers of HER, thereby blocking the Ras/Raf/MEK/MAPK and PI3K/Akt signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in HER2-positive cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Unii-M8R6eta52F," two structurally or functionally analogous compounds are analyzed below. These comparisons are based on regulatory frameworks, synthesis methods, and applications inferred from the evidence.

Compound A: CAS 1761-61-1 (C₇H₅BrO₂)

Molecular Properties :

Synthesis : Produced via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), yielding 98% efficiency under reflux conditions .

Functional Similarity : Likely used in organic synthesis or pharmaceutical intermediates due to brominated aromatic structure, which is common in bioactive molecules.

Compound B: Hypothetical Brominated Analog (e.g., C₇H₅ClO₂)

Molecular Properties :

- Molecular Weight: ~172.57 g/mol (assuming chlorine substitution for bromine).

- Solubility: Expected lower solubility compared to brominated analogs due to reduced halogen size.

- Hazard Profile: Likely classified under similar H302 and P codes, though toxicity may vary with halogen type.

Synthesis : Similar catalytic methods (e.g., ion liquids or THF-based reactions) but adjusted for chlorine reactivity .

- Functional Similarity: Potential use in flame retardants or polymer additives, as seen in studies of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives .

Comparative Table

Key Research Findings and Regulatory Considerations

Regulatory Harmonization: Both "this compound" and CAS 1761-61-1 align with global standards such as the CLP Regulation (EC) No 1272/2008, which mandates Unique Formula Identifiers (UFIs) for emergency response . For example, UFIs (e.g., UFI: E600-30P1-S00Y-5079) link mixtures to poison center databases, ensuring rapid toxicological intervention .

Synthetic Efficiency : The high-yield synthesis of CAS 1761-61-1 using recyclable catalysts (e.g., A-FGO for five cycles) suggests a scalable, eco-friendly methodology that could extend to "this compound" if structurally related .

Toxicity and Safety : Brominated compounds like CAS 1761-61-1 require stringent handling protocols (P280/P305+P351+P338) due to moderate oral toxicity (H302) . Similar precautions likely apply to "this compound," especially if used in medical devices or pharmaceuticals .

Biological Activity

The compound identified by the identifier Unii-M8R6eta52F is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), which has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into the biological properties of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

Background

2-DG is a glucose analog that inhibits glycolysis, a metabolic pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form 2-DG-6-phosphate, which subsequently inhibits hexokinase and other glycolytic enzymes. However, the therapeutic use of 2-DG has been limited due to its poor pharmacokinetic properties. Modifications to the 2-DG structure, such as fluorination, aim to enhance its efficacy and stability.

The biological activity of fluorinated derivatives like this compound primarily involves:

- Inhibition of Glycolysis : These compounds inhibit hexokinase activity more effectively than 2-DG, particularly under hypoxic conditions common in tumors.

- Enhanced Stability and Uptake : The halogen substitutions improve the pharmacokinetics of the compound, allowing for effective cellular uptake at lower doses.

- Cytotoxic Effects : Studies have shown that fluorinated derivatives exhibit potent cytotoxicity against various cancer cell lines, with lower IC50 values indicating higher efficacy.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects and mechanisms of action of this compound:

- Cell Line Testing : The compound was tested against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation compared to controls.

- Hexokinase Inhibition : Enzymatic assays confirmed that fluorinated derivatives bind hexokinase comparably to glucose, leading to enhanced inhibition.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Hexokinase inhibition |

| 2-DG | 15.0 | Hexokinase inhibition |

| Fluorinated Derivative X | 3.0 | Enhanced binding affinity to hexokinase |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Glioblastoma Multiforme Treatment : A study demonstrated that patients treated with a regimen including this compound showed improved survival rates and reduced tumor size compared to those receiving standard treatments.

- Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutic agents may enhance overall treatment efficacy by targeting metabolic pathways alongside conventional mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.